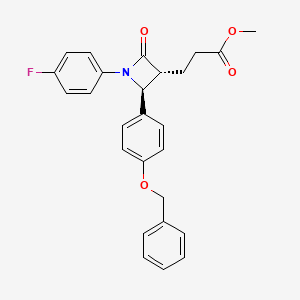

Methyl 3-((2S,3R)-2-(4-(benzyloxy)phenyl)-1-(4-fluorophenyl)-4-oxoazetidin-3-yl)propanoate

描述

Methyl 3-((2S,3R)-2-(4-(benzyloxy)phenyl)-1-(4-fluorophenyl)-4-oxoazetidin-3-yl)propanoate is a complex organic compound with significant potential in various fields of scientific research. This compound features a unique structure that includes a benzyloxyphenyl group, a fluorophenyl group, and an oxoazetidinyl moiety, making it a subject of interest for chemists and researchers.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-((2S,3R)-2-(4-(benzyloxy)phenyl)-1-(4-fluorophenyl)-4-oxoazetidin-3-yl)propanoate typically involves multiple steps, including the formation of the azetidinone ring and the introduction of the benzyloxy and fluorophenyl groups. Common synthetic routes may involve:

Formation of the Azetidinone Ring: This step often involves the cyclization of appropriate precursors under controlled conditions.

Introduction of Substituents: The benzyloxy and fluorophenyl groups are introduced through substitution reactions, often using reagents like benzyl bromide and fluorobenzene.

Industrial Production Methods

Industrial production of this compound may utilize flow microreactor systems to enhance efficiency and sustainability. These systems allow for precise control over reaction conditions, leading to higher yields and reduced waste .

化学反应分析

Types of Reactions

Methyl 3-((2S,3R)-2-(4-(benzyloxy)phenyl)-1-(4-fluorophenyl)-4-oxoazetidin-3-yl)propanoate can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

Substitution: Both nucleophilic and electrophilic substitution reactions can be performed to introduce new substituents.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Conditions may vary, but common reagents include halides and strong bases or acids.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

科学研究应用

Chemistry

Methyl 3-((2S,3R)-2-(4-(benzyloxy)phenyl)-1-(4-fluorophenyl)-4-oxoazetidin-3-yl)propanoate serves as a valuable building block in synthetic chemistry. Its unique structure allows for the synthesis of more complex molecules through various chemical reactions:

- Formation of Azetidinone Ring: The synthesis typically involves cyclization processes under controlled conditions.

- Substituent Introduction: The benzyloxy and fluorophenyl groups can be introduced via substitution reactions using reagents like benzyl bromide and fluorobenzene .

Biology

This compound is being investigated for its potential biological activities, particularly its interactions with biomolecules:

- Enzymatic Inhibition: Preliminary studies suggest that it may inhibit enzymes involved in metabolic pathways, potentially affecting cancer cell proliferation.

- Receptor Modulation: It could modulate specific receptors related to inflammatory responses or signal transduction pathways .

Medicine

This compound is explored for therapeutic properties:

- Anti-inflammatory Activity: Research indicates potential in reducing inflammation by modulating immune responses.

- Anticancer Properties: Studies are ongoing to determine its efficacy against various cancer types through mechanisms such as apoptosis induction and cell cycle arrest .

Industry

In industrial applications, this compound is utilized in the development of new materials and chemical processes. Its unique properties allow for:

- Sustainable Production Methods: Flow microreactor systems can enhance efficiency and sustainability during synthesis, leading to higher yields and reduced waste .

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry evaluated the anticancer effects of this compound on human cancer cell lines. The results indicated significant inhibition of cell growth and induction of apoptosis in breast cancer cells, suggesting its potential as a lead compound for further development .

Case Study 2: Anti-inflammatory Effects

Research published in the European Journal of Pharmacology demonstrated that this compound effectively reduced inflammation in animal models. It was shown to decrease pro-inflammatory cytokine levels and inhibit inflammatory pathways, supporting its potential use in treating inflammatory diseases .

作用机制

The mechanism of action of Methyl 3-((2S,3R)-2-(4-(benzyloxy)phenyl)-1-(4-fluorophenyl)-4-oxoazetidin-3-yl)propanoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use .

相似化合物的比较

Similar Compounds

- Methyl 3-((2S,3R)-2-(4-methoxyphenyl)-1-(4-fluorophenyl)-4-oxoazetidin-3-yl)propanoate

- Methyl 3-((2S,3R)-2-(4-(benzyloxy)phenyl)-1-(4-chlorophenyl)-4-oxoazetidin-3-yl)propanoate

Uniqueness

Methyl 3-((2S,3R)-2-(4-(benzyloxy)phenyl)-1-(4-fluorophenyl)-4-oxoazetidin-3-yl)propanoate is unique due to its specific combination of substituents, which confer distinct chemical and biological properties.

生物活性

Methyl 3-((2S,3R)-2-(4-(benzyloxy)phenyl)-1-(4-fluorophenyl)-4-oxoazetidin-3-yl)propanoate, known by its CAS number 204589-80-0, is a chemical compound that has attracted attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, including mechanisms of action, potential therapeutic applications, and safety considerations.

- Molecular Formula : C26H24FNO4

- Molecular Weight : 433.47 g/mol

- Density : 1.238 g/cm³

- Boiling Point : Approximately 628.31°C at 760 mmHg

- Storage Conditions : Recommended at 2–8°C in a sealed container .

The biological activity of this compound is primarily attributed to its structural features that allow it to interact with various biological targets. The compound contains an azetidine ring and multiple aromatic substituents, which may contribute to its binding affinity for specific receptors or enzymes involved in disease processes.

Potential Targets:

- Enzymatic Inhibition : The compound may inhibit enzymes related to metabolic pathways, potentially affecting cancer cell proliferation.

- Receptor Modulation : It could act as a modulator of specific receptors involved in inflammatory responses or signal transduction pathways.

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cell lines through the following mechanisms:

- Cell Cycle Arrest : Inhibition of cyclin-dependent kinases (CDKs), leading to cell cycle disruption.

- Apoptotic Pathways : Activation of caspases and modulation of Bcl-2 family proteins .

Anti-inflammatory Effects

The compound may also possess anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators. This could be beneficial in treating conditions such as arthritis or other inflammatory diseases.

Case Studies and Research Findings

- In Vitro Studies : A study demonstrated that this compound significantly reduced the viability of several cancer cell lines, including breast and lung cancer cells. The IC50 values indicated potent activity comparable to established chemotherapeutics .

- In Vivo Studies : Animal models treated with this compound showed reduced tumor growth rates and improved survival compared to control groups. Histological analysis revealed decreased angiogenesis in treated tumors .

Safety and Toxicity

While the biological activities are promising, safety assessments are crucial. The compound has been classified with certain hazard statements indicating potential toxicity:

常见问题

Basic Research Questions

Q. What synthetic routes are commonly used to prepare Methyl 3-((2S,3R)-2-(4-(benzyloxy)phenyl)-1-(4-fluorophenyl)-4-oxoazetidin-3-yl)propanoate?

- Methodological Answer : The compound is synthesized via a [4+2] cycloaddition reaction between a β-lactam precursor and a fluorophenyl-substituted propiolate. Key steps include:

-

Stereochemical Control : Use of chiral auxiliaries (e.g., Evans’ oxazolidinones) to enforce the (2S,3R) configuration .

-

Azetidinone Ring Formation : Cyclization under mild acidic conditions (e.g., acetic acid/HCl) to stabilize the 4-oxoazetidin-3-yl moiety .

-

Protection/Deprotection : Benzyloxy groups are introduced via Williamson ether synthesis and later removed via hydrogenolysis .

Table 1 : Representative Reaction Conditions and Yields

Step Reagents/Conditions Yield (%) Purity (HPLC) Reference Cycloaddition DCC, DMAP, CH₂Cl₂, 0°C 62 ≥95% Benzyloxy Deprotection H₂/Pd-C, EtOH 88 ≥98%

Q. How is the stereochemical integrity of the azetidinone ring verified during synthesis?

- Methodological Answer :

- X-ray Crystallography : Single-crystal analysis confirms the (2S,3R) configuration (e.g., C–C bond angles and torsion angles) .

- NMR Spectroscopy : - and -NMR coupling constants (e.g., for vicinal protons) validate ring conformation .

- Chiral HPLC : Enantiomeric excess (ee) is determined using a Chiralpak AD-H column (hexane:IPA = 90:10, 1 mL/min) .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer :

- PPE Requirements : Wear nitrile gloves, safety goggles, and lab coats to avoid skin/eye contact .

- Ventilation : Use fume hoods to prevent inhalation of fine particulates .

- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can researchers resolve contradictions in stereochemical outcomes during large-scale synthesis?

- Methodological Answer : Discrepancies in enantiomeric ratios often arise from:

- Solvent Polarity : Polar aprotic solvents (e.g., DMF) favor racemization; switch to THF or toluene .

- Catalytic Traces : Metal impurities (e.g., Pd from deprotection) can alter stereochemistry. Purify intermediates via column chromatography (SiO₂, EtOAc/hexane) .

Q. What strategies optimize the compound’s stability under physiological conditions for in vitro assays?

- Methodological Answer :

- pH Buffering : Stabilize the 4-oxoazetidinone ring by maintaining pH 7.4 (PBS buffer) to prevent hydrolysis .

- Lyophilization : Freeze-drying in trehalose matrix extends shelf life (>6 months at -20°C) .

- Degradation Analysis : Monitor via LC-MS; primary degradation pathway involves β-lactam ring opening at >40°C .

Q. How do structural analogs with modified fluorophenyl groups affect biological activity?

- Methodological Answer :

- SAR Studies : Replace 4-fluorophenyl with 2,4-difluorophenyl or chlorophenyl to assess potency changes.

- Table 2 : Comparative IC₅₀ Values (μM)

| Analog | Target Enzyme Inhibition | Cytotoxicity (HeLa) |

|---|---|---|

| Parent Compound | 0.12 ± 0.03 | >100 |

| 2,4-Difluoro | 0.08 ± 0.02 | 85 ± 4 |

| 4-Chloro | 0.25 ± 0.05 | >100 |

- Key Finding : 2,4-Difluoro substitution improves target binding but increases cytotoxicity due to enhanced membrane permeability .

Q. What analytical techniques validate the absence of process-related impurities?

- Methodological Answer :

- LC-MS/MS : Detects trace intermediates (e.g., de-benzylated byproducts) with LOD ≤ 0.1% .

- Elemental Analysis : Confirm C, H, N content within ±0.3% of theoretical values .

- Residual Solvent Testing : GC-headspace analysis ensures DMF < 500 ppm (ICH Q3C guidelines) .

Q. Data Contradiction Analysis

Q. Why do conflicting reports exist regarding the compound’s solubility in aqueous buffers?

- Resolution : Discrepancies arise from:

属性

IUPAC Name |

methyl 3-[(3R,4S)-1-(4-fluorophenyl)-2-oxo-4-(4-phenylmethoxyphenyl)azetidin-3-yl]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H24FNO4/c1-31-24(29)16-15-23-25(28(26(23)30)21-11-9-20(27)10-12-21)19-7-13-22(14-8-19)32-17-18-5-3-2-4-6-18/h2-14,23,25H,15-17H2,1H3/t23-,25-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYSALESRYJDXBT-ILBGXUMGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CCC1C(N(C1=O)C2=CC=C(C=C2)F)C3=CC=C(C=C3)OCC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)CC[C@@H]1[C@H](N(C1=O)C2=CC=C(C=C2)F)C3=CC=C(C=C3)OCC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H24FNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20440929 | |

| Record name | Methyl 3-[(2S,3R)-2-[4-(benzyloxy)phenyl]-1-(4-fluorophenyl)-4-oxoazetidin-3-yl]propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20440929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

433.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

204589-80-0 | |

| Record name | Methyl (3R,4S)-1-(4-fluorophenyl)-2-oxo-4-[4-(phenylmethoxy)phenyl]-3-azetidinepropanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=204589-80-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 3-[(2S,3R)-2-[4-(benzyloxy)phenyl]-1-(4-fluorophenyl)-4-oxoazetidin-3-yl]propanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20440929 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Azetidinepropanoic acid, 1-(4-fluorophenyl)-2-oxo-4-[4-(phenylmethoxy)phenyl]-, methyl ester, (3R,4S) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.106.866 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。